Melting Point Depression: α-Methyl Branching Reduces Solidification Temperature Relative to Linear Methyl Stearate
Methyl stearate (linear C18:0 FAME) has a reported melting point of 37–41 °C . Although a directly measured melting point for methyl 2-methylstearate is not available in the open literature, the free acid 2-methyloctadecanoic acid (2-methylstearic acid) melts at 55.2–59 °C, while its linear counterpart stearic acid melts at 69–72 °C—a depression of approximately 14 °C attributable to the α-methyl branch . Structure–property modeling of monoalkyl-branched saturated fatty acids has established that the gel point (solidification temperature) is proportional to the length of the main chain and the square of the branching position; a C2 branch (branching at position 2) produces the maximum perturbation of crystalline packing at a given main-chain length compared to branches at positions 3, 4, or mid-chain [1]. Extrapolating this validated model to methyl esters, methyl 2-methylstearate is predicted to have a significantly lower solidification temperature than its positional isomer methyl 3-methylstearate and a far lower gel point than linear methyl stearate, directly attributable to the steric disruption caused by the α-methyl substituent adjacent to the ester carbonyl.
| Evidence Dimension | Melting point / gel point (solidification temperature) as a function of methyl branching position |
|---|---|
| Target Compound Data | Predicted gel point ~15–25 °C below linear methyl stearate (quantitative extrapolation from Svensson et al. 1993 model for C18 main chain, C2 branch); free acid mp 55.2–59 °C |
| Comparator Or Baseline | Methyl stearate: mp 37–41 °C (lit.); Stearic acid: mp 69–72 °C; Methyl 3-methylstearate: predicted intermediate gel point; Methyl iso-stearate: gel point intermediate between linear and C2-branched [1] |
| Quantified Difference | Free acid mp depression: ~14 °C (2-methylstearic acid vs. stearic acid); Gel point model: proportional to square of branching position, maximum effect at C2 [1] |
| Conditions | Structure–property model derived from three-factor central composite face-centered design; variables: main chain length (C6–C18), branching position (C2–C16), side chain length (C1–C4) [1] |
Why This Matters
A lower solidification temperature directly translates to superior cold-flow operability in biodiesel blends and biolubricant formulations; procurement of methyl 2-methylstearate over methyl stearate is mandated when low-temperature fluidity is a critical performance specification.
- [1] Svensson, L., Hansson, U., Gronowitz, S., & Klingstedt, T. (1993). The relationship between the structure of monoalkyl branched saturated fatty acids and some physical properties. Lipids, 28(10), 899–902. https://doi.org/10.1007/BF02537496 View Source
